molecular formula C6H8Br2N2 B10910675 2,4-Dibromo-1-ethyl-5-methyl-1H-imidazole

2,4-Dibromo-1-ethyl-5-methyl-1H-imidazole

Cat. No.: B10910675
M. Wt: 267.95 g/mol
InChI Key: RXSCWQKUJKUJCE-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-ethyl-5-methyl-1H-imidazole: is a heterocyclic compound with the following structure:

BrBr\text{Br} \quad \text{Br} BrBr

\quad | \quad | ∣∣

CC\text{C} \quad \text{C} CC

NC(CH3)C(CH2CH3)N\text{N} - \text{C}(\text{CH}_3) - \text{C}(\text{CH}_2\text{CH}_3) - \text{N} N−C(CH3​)−C(CH2​CH3​)−N

HH\text{H} \quad \text{H} HH

It contains two bromine atoms, an ethyl group, and a methyl group attached to the imidazole ring. Imidazoles are essential heterocycles found in various functional molecules, including pharmaceuticals, agrochemicals, dyes, and materials .

Preparation Methods

Synthetic Routes:: One method to synthesize 2,4-dibromo-1-ethyl-5-methyl-1H-imidazole involves cyclization of amido-nitriles. Fang et al. reported a protocol where amido-nitriles react under nickel-catalyzed conditions to form the desired 2,4-disubstituted NH-imidazoles . The reaction proceeds via addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.

Industrial Production:: Industrial-scale production methods for this compound may involve variations of the synthetic route mentioned above, optimized for efficiency and yield.

Chemical Reactions Analysis

2,4-Dibromo-1-ethyl-5-methyl-1H-imidazole can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed include derivatives of the imidazole ring with different substituents.

Scientific Research Applications

This compound finds applications in:

Mechanism of Action

The precise mechanism by which 2,4-dibromo-1-ethyl-5-methyl-1H-imidazole exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further research could explore related imidazoles and highlight the uniqueness of this particular compound.

Remember that this overview provides a starting point, and in-depth studies would be needed for specific applications or comparisons

Properties

Molecular Formula

C6H8Br2N2

Molecular Weight

267.95 g/mol

IUPAC Name

2,4-dibromo-1-ethyl-5-methylimidazole

InChI

InChI=1S/C6H8Br2N2/c1-3-10-4(2)5(7)9-6(10)8/h3H2,1-2H3

InChI Key

RXSCWQKUJKUJCE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=C1Br)Br)C

Origin of Product

United States

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